molecular formula C28H36Br2MnN3O2 B13398434 azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one

azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one

Cat. No.: B13398434
M. Wt: 661.3 g/mol
InChI Key: BCASYVRKVOPZJS-UHFFFAOYSA-N
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Description

Azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes multiple bromine atoms, tert-butyl groups, and a manganese center

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its manganese center and bromine atoms. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the context and conditions .

Comparison with Similar Compounds

Compared to other similar compounds, azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one stands out due to its unique combination of bromine atoms, tert-butyl groups, and a manganese center. Similar compounds include:

Biological Activity

The compound known as azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Core Structure : The compound features a cyclohexadiene framework which is essential for its biological interactions.
  • Functional Groups : Notable functional groups include bromine atoms, tert-butyl groups, and amino functionalities that may influence its reactivity and interaction with biological targets.

Molecular Formula

The molecular formula for the compound is C20H25Br2N3C_{20}H_{25}Br_2N_3.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Anticancer Potential

Several studies have highlighted the anticancer potential of compounds with similar structures. For example, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AMCF-7 (Breast)155
Compound BA549 (Lung)108
Compound CHepG2 (Liver)204

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells through various signaling pathways.

Case Study 1: Anticancer Screening

A study conducted on a series of related compounds revealed that one derivative exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancers. The study utilized a panel of assays to assess cell viability and apoptosis induction .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of structurally similar compounds found that several derivatives displayed activity against both bacterial and fungal strains. The minimal inhibitory concentrations (MIC) were determined using standard broth dilution methods .

Properties

Molecular Formula

C28H36Br2MnN3O2

Molecular Weight

661.3 g/mol

IUPAC Name

azanylidynemanganese;2-bromo-6-[[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-tert-butylphenol

InChI

InChI=1S/C28H36Br2N2O2.Mn.N/c1-27(2,3)19-11-17(25(33)21(29)13-19)15-31-23-9-7-8-10-24(23)32-16-18-12-20(28(4,5)6)14-22(30)26(18)34;;/h11-16,23-24,33-34H,7-10H2,1-6H3;;

InChI Key

BCASYVRKVOPZJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)Br)O.N#[Mn]

Origin of Product

United States

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